molecular formula C17H16N4O2S B2542296 N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896321-28-1

N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2542296
CAS No.: 896321-28-1
M. Wt: 340.4
InChI Key: CWQZYQAXYCSQKG-UHFFFAOYSA-N
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Description

N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a complex heterocyclic system, designed for research applications. The compound's structure combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a benzyl-thioacetamide side chain, a motif seen in compounds investigated for various biological activities . Molecules with similar sulfanylacetamide linkages and fused heterocyclic cores have been reported in scientific literature as key intermediates or target compounds in medicinal chemistry research, particularly in the development of enzyme inhibitors . Its specific mechanism of action and primary research applications are yet to be fully characterized but may involve interaction with enzyme active sites or cellular signaling pathways . Researchers can explore its potential in [e.g., inhibitor studies, chemical biology probes, structure-activity relationship (SAR) campaigns]. As with all compounds of this nature, handling should follow standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-7-8-14-19-16(20-17(23)21(14)10-12)24-11-15(22)18-9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQZYQAXYCSQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with chloroacetamide under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Different benzyl or aryl derivatives.

Scientific Research Applications

N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridotriazine ring system. This interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural homology with several acetamide derivatives, differing primarily in the substituents attached to the sulfur atom and the heterocyclic core. Key analogs include:

Compound Name Core Structure Substituents/Functional Groups Key Differences
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide Benzyl-acetamide Phenoxy (2-Cl, 4-Me substituents) Ether linkage vs. thioether
N-benzyl-2-(2,6-dichlorophenoxy)acetamide Benzyl-acetamide Phenoxy (2,6-diCl substituents) Increased halogenation
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzooxazinone-pyrimidine hybrid Oxadiazole-phenyl substituents Oxazinone core vs. pyridotriazinone
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Pyrimidinone-sulfonamide Sulfamoylphenyl, hydroxyphenyl Sulfonamide linkage vs. benzyl group

Key Observations :

  • Thioether vs.
  • Heterocyclic Core: The pyrido[1,2-a][1,3,5]triazinone system introduces a rigid, planar structure distinct from benzooxazinones () or pyrimidinones (), which could affect π-π stacking interactions in protein binding .
  • Substituent Effects: The 7-methyl group on the pyridotriazinone ring may induce steric hindrance, differentiating it from unsubstituted analogs.
Crystallographic and Conformational Features
  • Hydrogen Bonding : Similar to N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (), the target compound likely forms N–H···O hydrogen bonds between the acetamide NH and carbonyl oxygen, stabilizing crystal packing .
  • Ring Conformations: The pyrido[1,2-a][1,3,5]triazinone core is expected to adopt a planar conformation due to aromaticity, contrasting with the chair conformation of cyclohexyl substituents in related structures .

Biological Activity

N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrido-triazine structure linked to a benzyl acetate moiety. The molecular formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of 354.43 g/mol. Its structure includes a sulfanyl group, which is significant for its reactivity and biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Conventional Organic Synthesis : Involves multi-step reactions utilizing available reagents.
  • Microwave Irradiation : A modern technique that enhances reaction rates and yields.

These methods allow for the exploration of different synthetic pathways to optimize the yield and purity of the compound .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Specifically:

  • Activity Against Bacteria : Preliminary studies have shown promising results against Staphylococcus aureus and Escherichia coli .
MicroorganismActivity Observed
Staphylococcus aureusEffective
Escherichia coliEffective

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated notable cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
CompoundCell LineCytotoxicity Level
N-benzyl-acetamideMCF-7High
CisplatinMCF-7Reference

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

  • Antiviral Activities : Research on triazole derivatives indicates that similar compounds exhibit antiviral properties that could be harnessed in therapeutic applications .
  • Antioxidant Properties : Compounds derived from triazine frameworks have shown antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
  • Enzymatic Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, making them candidates for further investigation in cancer therapy .

Q & A

Q. What analytical methods resolve discrepancies in purity assessments?

  • Methodological Answer :
  • Orthogonal Techniques : Combine HPLC, LC-MS, and ¹H NMR for cross-validation.
  • For Impurity Identification : Use preparative TLC to isolate byproducts followed by HRMS/MS .

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